molecular formula C19H17N3O4S2 B492461 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B492461
M. Wt: 415.5 g/mol
InChI Key: REOJQFACOBDHHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-352571 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions.

    Attachment of the acetylphenyl group:

    Formation of the sulfanylpropanamide:

Industrial Production Methods

Industrial production of WAY-352571 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.

    Use of catalysts: Catalysts are often employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

WAY-352571 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert WAY-352571 into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

WAY-352571 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: WAY-352571 is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of WAY-352571 involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to receptors: The compound can bind to specific receptors in biological systems, modulating their activity.

    Inhibit enzymes: WAY-352571 can inhibit certain enzymes, affecting metabolic pathways.

    Modulate signaling pathways: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

WAY-352571 can be compared with other similar compounds, such as:

  • N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
  • N-(3-acetylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide

Uniqueness

WAY-352571 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group and pyrimidine ring contribute to its stability and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H17N3O4S2/c1-25-17-7-6-15(11-18(17)26-2)28(23,24)21-14-5-3-4-13(10-14)16-12-22-8-9-27-19(22)20-16/h3-12,21H,1-2H3

InChI Key

REOJQFACOBDHHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC

Origin of Product

United States

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